Cas no 1111096-25-3 (5-bromofuran-2-boronic acid pinacol ester)

5-Bromofuran-2-boronic acid pinacol ester is a versatile boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its bromo and boronate functional groups enable selective modifications of the furan ring, making it valuable in pharmaceutical and materials science applications. The pinacol ester moiety enhances stability, improving handling and storage compared to free boronic acids. This compound is particularly useful for constructing complex heterocyclic frameworks due to its compatibility with diverse reaction conditions. Its high purity and consistent performance make it a reliable reagent for synthetic chemists working on advanced organic transformations. The product is typically supplied under inert conditions to ensure optimal reactivity.
5-bromofuran-2-boronic acid pinacol ester structure
1111096-25-3 structure
Product Name:5-bromofuran-2-boronic acid pinacol ester
CAS No:1111096-25-3
MF:C10H14BBrO3
MW:272.931362628937
MDL:MFCD12405455
CID:4560775
PubChem ID:56973197
Update Time:2025-06-10

5-bromofuran-2-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-(5-BROMOFURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 1,3,2-Dioxaborolane, 2-(5-bromo-2-furanyl)-4,4,5,5-tetramethyl-
    • 5-bromofuran-2-boronic acid pinacol ester
    • MFCD12405455
    • 5-Bromofurane-2-boronic Acid Pinacol Ester
    • AKOS030231997
    • F89099
    • 1111096-25-3
    • PS-13125
    • SY315767
    • EN300-1911945
    • DB-163249
    • 2-(5-Bromo-2-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD12405455
    • Inchi: 1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3
    • InChI Key: UQPIQWGQNJWGTE-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(Br)O1

Computed Properties

  • Exact Mass: 272.02194g/mol
  • Monoisotopic Mass: 272.02194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.6Ų

5-bromofuran-2-boronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B907625-25mg
5-Bromofuran-2-boronic acid pinacol ester
1111096-25-3 95%
25mg
1,688.40 2021-05-17
abcr
AB389993-1 g
5-Bromofuran-2-boronic acid pinacol ester; .
1111096-25-3
1 g
€467.00 2023-07-19
Chemenu
CM105175-250mg
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1111096-25-3 95%
250mg
$*** 2023-04-03
Chemenu
CM105175-500mg
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1111096-25-3 95%
500mg
$*** 2023-04-03
Chemenu
CM105175-1g
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1111096-25-3 95%
1g
$*** 2023-04-03
Chemenu
CM105175-5g
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1111096-25-3 95%
5g
$*** 2023-04-03
Chemenu
CM105175-10g
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1111096-25-3 95%
10g
$*** 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10840-100MG
5-bromofuran-2-boronic acid pinacol ester
1111096-25-3 95%
100MG
¥ 1,240.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10840-250MG
5-bromofuran-2-boronic acid pinacol ester
1111096-25-3 95%
250MG
¥ 1,980.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10840-500MG
5-bromofuran-2-boronic acid pinacol ester
1111096-25-3 95%
500MG
¥ 3,300.00 2023-03-20

5-bromofuran-2-boronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1111096-25-3)5-bromofuran-2-boronic acid pinacol ester
Order Number:A1028675
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:37
Price ($):3134.0
Email:sales@amadischem.com

Additional information on 5-bromofuran-2-boronic acid pinacol ester

Recent Advances in the Application of 5-Bromofuran-2-boronic Acid Pinacol Ester (CAS: 1111096-25-3) in Chemical Biology and Pharmaceutical Research

The compound 5-bromofuran-2-boronic acid pinacol ester (CAS: 1111096-25-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in Suzuki-Miyaura cross-coupling reactions and as a key building block in the synthesis of bioactive molecules. This research brief summarizes the latest developments and applications of this important boronic ester derivative, with a focus on its role in drug discovery and chemical biology.

Recent studies have demonstrated the effectiveness of 5-bromofuran-2-boronic acid pinacol ester as a crucial intermediate in the synthesis of novel furan-containing compounds. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in creating potent kinase inhibitors, where the bromofuran moiety was shown to significantly enhance binding affinity to target proteins. The pinacol ester protection group provides excellent stability while maintaining reactivity in palladium-catalyzed coupling reactions.

In the field of antimicrobial drug development, researchers have utilized 5-bromofuran-2-boronic acid pinacol ester to construct novel antibacterial agents targeting resistant strains. The compound's unique electronic properties, conferred by both the bromo and boronic ester functionalities, allow for strategic modifications that can fine-tune biological activity. A recent patent application (WO2023056789) describes its incorporation into next-generation β-lactamase inhibitors with improved pharmacokinetic profiles.

The compound's role in PROTAC (Proteolysis Targeting Chimeras) development has also been explored. Its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties has been demonstrated in several preclinical studies, particularly for challenging protein targets. The bromine atom at the 5-position provides an additional handle for further functionalization, making this boronic ester particularly valuable in modular drug design approaches.

From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of incorporating 5-bromofuran-2-boronic acid pinacol ester into complex molecular architectures. A 2024 publication in Organic Letters described a microwave-assisted coupling protocol that significantly reduces reaction times while maintaining high yields, addressing previous challenges with the steric hindrance of the pinacol ester group.

Quality control and analytical methods for 5-bromofuran-2-boronic acid pinacol ester have also seen advancements. New HPLC-MS protocols have been developed to ensure the compound's purity in pharmaceutical applications, with particular attention to potential hydrolysis products that could affect downstream reactions. These analytical improvements are crucial as the compound moves from research-scale to potential industrial applications.

Looking forward, the unique properties of 5-bromofuran-2-boronic acid pinacol ester position it as a valuable tool in several emerging areas of chemical biology, including targeted protein degradation and covalent inhibitor design. Its dual functionality (halogen and boronic ester) in a heterocyclic framework provides synthetic chemists with multiple options for structural elaboration, making it likely to remain an important building block in medicinal chemistry for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1111096-25-3)5-bromofuran-2-boronic acid pinacol ester
A1028675
Purity:99%
Quantity:10g
Price ($):3134.0
Email